Enhanced Stability in Basic and Nucleophilic Conditions
N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine has a defined molecular weight of 501.53 g/mol and a molecular formula of C22H35N3O10 [1]. In comparison, the analog N3-[3-(tert-Butoxycarbonyl)amino]propyluridine exhibits a lower molecular weight of 417.41 g/mol (C17H27N3O8) . This difference in molecular weight (approximately 84 g/mol higher for the target compound) is consequential for precise molarity calculations in in vitro assays and may influence tissue distribution and clearance in vivo, thereby impacting experimental reproducibility and translational potential [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 501.53 g/mol |
| Comparator Or Baseline | N3-[3-(tert-Butoxycarbonyl)amino]propyluridine: 417.41 g/mol |
| Quantified Difference | 84.12 g/mol higher |
| Conditions | Calculated from molecular formula |
Why This Matters
Accurate molecular weight is essential for precise compound quantification, ensuring consistent dosing across experiments and enabling reliable comparison of biological data.
- [1] MedChemExpress. (n.d.). N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine. Retrieved from https://www2.medchemexpress.com/n3-2s-2-tert-butoxycarbonyl-amino-3-tert-butoxy-carbonyl-propyluridine.html View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
